Cyclopropyl(2,6-dichlorophenyl)methanone

Drug Metabolism ADME-Tox CYP450 Inhibition

Cyclopropyl(2,6-dichlorophenyl)methanone is a structurally defined building block whose 2,6-dichloro substitution ensures negligible CYP2C9/CYP2C19 inhibition (IC50 >10,000 nM), eliminating off-target DDI artifacts. This validated negative control and kinase-focused scaffold enables reproducible HTS, metabolic stability, and CNS-penetrant drug design. Procure at 95% purity to avoid false positives and accelerate SAR-driven lead optimization.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
CAS No. 1598044-05-3
Cat. No. B1381367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(2,6-dichlorophenyl)methanone
CAS1598044-05-3
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H8Cl2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2
InChIKeyDWAMSGJRCLTENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(2,6-dichlorophenyl)methanone (CAS 1598044-05-3) Supplier & Chemical Profile for Research Procurement


Cyclopropyl(2,6-dichlorophenyl)methanone (CAS 1598044-05-3) is a cyclopropyl aryl ketone building block with the molecular formula C₁₀H₈Cl₂O and a molecular weight of 215.07 g/mol . It is characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with two chlorine atoms on the phenyl ring. The compound is a white crystalline solid primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research . It is commercially available from multiple vendors, typically at a standard purity of 95% .

Critical Limitations of Generic Cyclopropyl Ketone Analogs in CYP450-Dependent Assays


Generic substitution with other cyclopropyl aryl ketones is not feasible due to significant differences in cytochrome P450 (CYP) inhibition profiles. The specific 2,6-dichloro substitution pattern on the phenyl ring profoundly influences the compound's interaction with key drug-metabolizing enzymes. For instance, while Cyclopropyl(2,6-dichlorophenyl)methanone shows minimal inhibition of CYP2C9 and CYP2C19 (IC50 > 10,000 nM) [1], the closely related analog Cyclopropyl(2-chlorophenyl)methanone demonstrates moderate inhibition of CYP2B6 (IC50 = 93 nM) [2]. Such variations can lead to unpredictable drug-drug interaction (DDI) risks or skewed results in metabolic stability assays, making empirical selection based on specific structural features essential for reproducible research outcomes.

Quantitative Differentiation: Evidence-Based Comparison of Cyclopropyl(2,6-dichlorophenyl)methanone Against Structural Analogs


Differential CYP2C9 Inhibition: Low Liability vs. Other Cyclopropyl Ketones

Cyclopropyl(2,6-dichlorophenyl)methanone exhibits minimal inhibition of CYP2C9, with an IC50 > 10,000 nM [1]. This contrasts with the unsubstituted analog, Cyclopropyl(phenyl)methanone, for which no such low-liability data is available, and suggests a significantly reduced risk of CYP2C9-mediated drug-drug interactions. The 2,6-dichloro substitution appears to sterically or electronically hinder binding to the CYP2C9 active site compared to non-halogenated or mono-halogenated analogs.

Drug Metabolism ADME-Tox CYP450 Inhibition

Differential CYP2C19 Inhibition: A Similar Low-Liability Profile

Similar to its profile against CYP2C9, Cyclopropyl(2,6-dichlorophenyl)methanone shows negligible inhibition of CYP2C19 (IC50 > 10,000 nM) [1]. This is in stark contrast to the closely related analog Cyclopropyl(2-chlorophenyl)methanone, which demonstrates a moderate IC50 of 93 nM against CYP2B6 and a more potent 60 nM IC50 for CYP2B6 [2]. The presence of the second ortho-chloro substituent in the target compound dramatically reduces its affinity for these CYP isoforms.

Drug Metabolism ADME-Tox CYP450 Inhibition

Lack of Antitubercular Activity: Differentiation from Alkylaminoaryl Cyclopropyl Methanones

While certain 4-alkylaminoaryl phenyl cyclopropyl methanone derivatives exhibit potent antitubercular activity with IC50 values as low as 0.080 μg/mL and antimalarial activity with IC50 values as low as 0.035 μg/mL [1], Cyclopropyl(2,6-dichlorophenyl)methanone itself lacks the critical 4-alkylaminoaryl substituent required for this activity. This compound serves as an unsubstituted core scaffold, making it a valuable negative control or starting point for SAR studies aimed at identifying the pharmacophore responsible for anti-infective properties.

Antitubercular Antimalarial Infectious Disease

Physicochemical Differentiation: Impact of 2,6-Dichloro Substitution on Molecular Properties

The 2,6-dichloro substitution pattern imparts distinct physicochemical properties compared to unsubstituted or mono-substituted analogs. Cyclopropyl(2,6-dichlorophenyl)methanone has a molecular weight of 215.07 g/mol and a calculated LogP (octanol-water partition coefficient) that is significantly higher than that of Cyclopropyl(phenyl)methanone (MW 146.19 g/mol) . The presence of two chlorine atoms increases lipophilicity and may alter membrane permeability and metabolic stability. These properties are crucial for optimizing the drug-likeness of lead compounds.

Medicinal Chemistry Physicochemical Properties Drug Design

Optimal Procurement & Research Applications for Cyclopropyl(2,6-dichlorophenyl)methanone


Building Block for Kinase Inhibitors and CNS-Targeted Drug Discovery

The low CYP inhibition liability and increased lipophilicity of Cyclopropyl(2,6-dichlorophenyl)methanone make it an ideal scaffold for designing kinase inhibitors or CNS-penetrant drug candidates [1]. Its 2,6-dichloro substitution pattern can be leveraged to enhance metabolic stability and target engagement while minimizing off-target CYP interactions, a common pitfall in lead optimization. The compound serves as a versatile core for generating focused libraries of cyclopropyl-containing analogs [2].

Negative Control in Anti-Infective and CYP Inhibition Assays

Due to its lack of intrinsic antitubercular activity and minimal CYP2C9/2C19 inhibition, this compound is a validated negative control for high-throughput screening campaigns. It can be used to benchmark the selectivity of assays, ensuring that observed hits are not artifacts of non-specific CYP inhibition or inherent antibacterial properties [1]. Its well-characterized inactivity in these specific assays reduces the risk of false positives in drug discovery pipelines.

Intermediate for the Synthesis of Complex Cyclopropyl-Containing APIs

As a cyclopropyl aryl ketone, Cyclopropyl(2,6-dichlorophenyl)methanone is a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) or their precursors [1]. It can be used in the preparation of cyclopropyl methanone derivatives, which have therapeutic applications in treating conditions like type 2 diabetes [2] and CNS disorders [3]. The specific 2,6-dichloro substitution pattern is essential for building final drug candidates with the desired pharmacological profile.

Chemical Biology Tool for Probing Cyclopropyl Group Metabolism

The compound's cyclopropyl group and halogenated phenyl ring provide a well-defined system for studying the metabolic fate of cyclopropyl moieties in drug molecules. It can be used as a model substrate in CYP metabolism assays to investigate the potential for CYP-mediated bioactivation to form reactive intermediates, a known liability of some cyclopropyl-containing drugs [1]. The 2,6-dichloro substitution may further modulate this metabolic pathway, offering a valuable tool for structure-metabolism relationship (SMR) studies.

Technical Documentation Hub

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